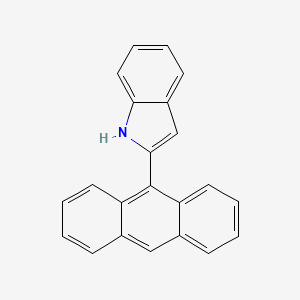
Eethyl 5-bromo-2,4-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eethyl 5-bromo-2,4-dihydroxybenzoate is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, featuring bromine and ethoxy groups attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eethyl 5-bromo-2,4-dihydroxybenzoate typically involves the esterification of 5-bromo-2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Eethyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 5-amino-2,4-dihydroxybenzoate or 5-thio-2,4-dihydroxybenzoate.
Oxidation Reactions: Products include 5-bromo-2,4-benzoquinone.
Reduction Reactions: Products include 5-bromo-2,4-dihydroxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Eethyl 5-bromo-2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Eethyl 5-bromo-2,4-dihydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,4-dihydroxybenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 5-bromo-2,4-dihydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl group.
5-Bromo-2,4-dihydroxybenzoic acid: The parent acid form, which can be esterified to form Eethyl 5-bromo-2,4-dihydroxybenzoate.
Uniqueness
This compound is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C9H9BrO4 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
ethyl 5-bromo-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3 |
InChI-Schlüssel |
YFLZJXUAZZFVKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
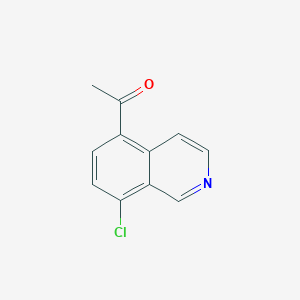
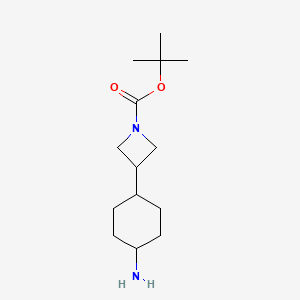
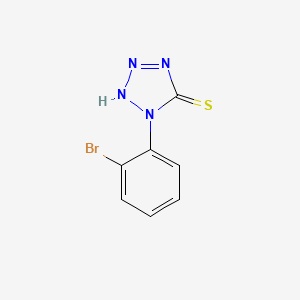
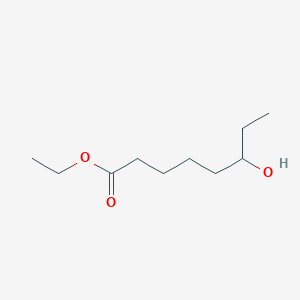
![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
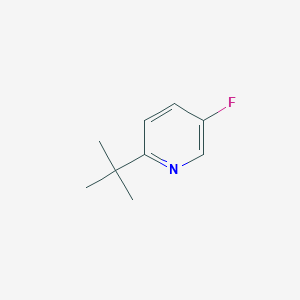
![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)

